molecular formula C9H8Br2O2 B14466199 3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one CAS No. 73382-00-0

3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one

Cat. No.: B14466199
CAS No.: 73382-00-0
M. Wt: 307.97 g/mol
InChI Key: OPQWVLFKSUMZJT-UHFFFAOYSA-N
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Description

3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as 3,7-Bis(bromomethyl)tropolone, is a chemical compound with the molecular formula C9H8Br2O2. This compound is characterized by the presence of two bromomethyl groups attached to a cycloheptatrienone ring, which also contains a hydroxyl group. It is a derivative of tropolone, a seven-membered aromatic ring with a ketone and hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one typically involves the bromination of tropolone derivatives. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as carbon tetrachloride or a less toxic alternative like linear alkanes (C6-C8). The reaction conditions usually include heating and stirring to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the ketone group to an alcohol.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium borohydride (NaBH4): Commonly used for reduction reactions.

    Potassium permanganate (KMnO4): Used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can form amine derivatives, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl and ketone groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one is unique due to its combination of bromomethyl groups and a hydroxyl group on a cycloheptatrienone ring

Properties

CAS No.

73382-00-0

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

3,7-bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C9H8Br2O2/c10-4-6-2-1-3-7(5-11)9(13)8(6)12/h1-3H,4-5H2,(H,12,13)

InChI Key

OPQWVLFKSUMZJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=O)C(=C1)CBr)O)CBr

Origin of Product

United States

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